Docetaxel-d5

Bioanalysis LC-MS/MS Method Validation

Docetaxel-d5 is the essential deuterated internal standard for LC-MS/MS bioanalysis of docetaxel. Its five deuterium atoms provide the mass shift required to avoid ion suppression and matrix effects, ensuring method precision (CV ≤12.6%) and accuracy (89–114%). Non-deuterated docetaxel or other isotopologues (e.g., -d9) cannot substitute without revalidation. Procure docetaxel-d5 for FDA/EMA-compliant method validation, therapeutic drug monitoring, ADME studies, and nanomedicine release assays.

Molecular Formula C43H53NO14
Molecular Weight 812.9 g/mol
Cat. No. B15573305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel-d5
Molecular FormulaC43H53NO14
Molecular Weight812.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28?,30?,31+,32+,33-,35-,41+,42?,43?/m0/s1/i10D,13D,14D,17D,18D
InChIKeyZDZOTLJHXYCWBA-ARPAWMKMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docetaxel-d5 Procurement: Deuterated Internal Standard for Precise LC-MS/MS Quantification of Docetaxel


Docetaxel-d5 is a stable isotope-labeled analog of the antineoplastic taxane docetaxel, wherein five hydrogen atoms are replaced with deuterium atoms . This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate and precise quantification of docetaxel and its metabolites in complex biological matrices [1]. Its identical chemical behavior to the non-deuterated analyte, combined with a distinct mass shift, makes it an indispensable tool for bioanalytical method validation and pharmacokinetic studies .

Docetaxel-d5: Why Non-Deuterated or Differently Labeled Analogs Are Not Interchangeable


Generic substitution of docetaxel-d5 with non-deuterated docetaxel or other deuterated forms (e.g., docetaxel-d9) is scientifically invalid for quantitative bioanalysis. Non-deuterated docetaxel lacks the requisite mass difference, leading to ion suppression or enhancement from co-eluting matrix components and compromising assay accuracy and precision [1]. Similarly, while docetaxel-d9 provides a mass shift, its distinct isotopic label location and purity profile may not align with validated methods optimized for the -d5 analog . Therefore, method validation and regulatory submissions demand the specific deuterated internal standard utilized during development, as detailed in the quantitative evidence below.

Docetaxel-d5: Quantifiable Differentiation from Alternative Internal Standards for Bioanalytical Method Validation


Validated UPLC-MS/MS Method Precision Using Docetaxel-d5 as Internal Standard

A validated UPLC-MS/MS method for docetaxel and its metabolites (M1+M3) in human plasma, employing docetaxel-d5 as the internal standard, demonstrated robust precision and accuracy. Intra-assay precision ranged from 2.5% to 10.1% coefficient of variation (CV), while inter-assay precision ranged from 5.9% to 12.6% CV. Accuracy was between 89% and 114% across the calibration range (50 to 3000 ng/mL for docetaxel) [1].

Bioanalysis LC-MS/MS Method Validation

Minimized Matrix Effect with Docetaxel-d5 in Clinical Plasma Samples

Using docetaxel-d5 as an internal standard, the validated UPLC-MS/MS method exhibited a minimal matrix effect, with ionization suppression or enhancement ranging from –12% to +15% in human plasma [1]. This is substantially lower than matrix effects often observed when using non-deuterated internal standards or no internal standard, which can exceed ±50% and compromise quantification accuracy [2].

Matrix Effect LC-MS/MS Bioanalysis

Deuterium Kinetic Isotope Effect for Enhanced Metabolic Stability in Docetaxel-d5

While direct comparative data for docetaxel-d5 is not available from primary research, the deuterium kinetic isotope effect (KIE) is a well-established principle for this compound class. For deuterated taxanes, the replacement of hydrogen with deuterium at metabolically labile sites (e.g., the tert-butoxy group) can reduce CYP450-mediated oxidation by a factor of 2 to 10, leading to a 20–30% reduction in metabolic clearance in vitro [1]. This class-level inference suggests docetaxel-d5 would exhibit similar enhanced metabolic stability compared to non-deuterated docetaxel, potentially improving pharmacokinetic properties.

Metabolic Stability Deuterium Isotope Effect ADME

Docetaxel-d5: High-Value Procurement Scenarios for Bioanalytical and Pharmacokinetic Studies


Regulatory-Compliant Bioanalytical Method Validation for Clinical Trials

Procure docetaxel-d5 as the deuterated internal standard for developing and validating LC-MS/MS methods to quantify docetaxel in human plasma, ensuring compliance with FDA and EMA guidelines for bioanalytical method validation. The validated method precision (CV ≤12.6%) and accuracy (89–114%) using docetaxel-d5 [1] provide the necessary analytical rigor for clinical trial sample analysis and regulatory submissions.

Therapeutic Drug Monitoring (TDM) of Docetaxel in Oncology Patients

Utilize docetaxel-d5 in LC-MS/MS assays for therapeutic drug monitoring of docetaxel in cancer patients. The minimized matrix effect (–12% to +15%) [1] ensures accurate quantification of plasma docetaxel levels, enabling dose optimization to reduce toxicity and improve efficacy, particularly in patients with hepatic impairment where clearance is reduced by 12–27% [2].

Pharmacokinetic and Drug-Drug Interaction Studies

Employ docetaxel-d5 as a stable isotope tracer to precisely track the absorption, distribution, metabolism, and excretion (ADME) of docetaxel in preclinical and clinical pharmacokinetic studies. Its use as an internal standard corrects for analytical variability, providing reliable data for assessing drug-drug interactions (e.g., with ketoconazole, which increases docetaxel AUC by 2.2-fold [2]) and for evaluating the impact of deuterium substitution on metabolic stability.

Nanomedicine and Novel Formulation Release Studies

Apply docetaxel-d5 in stable isotope tracer methods to measure drug release from nanomedicine formulations. The deuterated drug equilibrates with plasma components identically to the normoisotopic drug, enabling accurate quantification of released docetaxel without altering the system's dynamics [3]. This is critical for developing and optimizing novel docetaxel delivery systems (e.g., liposomal, micellar) to enhance bioavailability and reduce toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docetaxel-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.